3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

α1-Adrenoceptor Antagonist Structure-Activity Relationship Benign Prostatic Hyperplasia

This synthetic carbazole-arylpiperazine hybrid is defined by its 3,5-dimethoxybenzoyl regioisomerism, a critical determinant of α1-adrenoceptor subtype selectivity. Unlike the 3,4-analog, this specific 3,5-substitution pattern is essential for α1D-selective functional antagonism, as minor structural modifications can shift selectivity by over 79-fold. Procuring this exact isomer ensures valid SAR data in tissue bath assays, computational docking, and QC method development. Substitution with other regioisomers risks invalid experimental results. Ideal for drug discovery programs targeting urological conditions like BPH.

Molecular Formula C28H31N3O3
Molecular Weight 457.6 g/mol
Cat. No. B3849147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
Molecular FormulaC28H31N3O3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C5=CC=CC=C51
InChIInChI=1S/C28H31N3O3/c1-4-31-26-8-6-5-7-24(26)25-15-20(9-10-27(25)31)19-29-11-13-30(14-12-29)28(32)21-16-22(33-2)18-23(17-21)34-3/h5-10,15-18H,4,11-14,19H2,1-3H3
InChIKeyXOJFOMXZHBKRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole: A Specialist Carbazole-Arylpiperazine for Alpha-1 Adrenoceptor Research


3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a synthetic research compound defined by its unique 3,5-dimethoxybenzoyl regioisomerism. It belongs to a pharmacologically significant class of carbazole-arylpiperazine hybrids, which are designed to interact with alpha-1 adrenoceptor (α1-AR) subtypes [1]. These compounds are not active pharmaceutical ingredients (APIs) for therapeutic use but are critical chemical biology probes for studying receptor selectivity, structure-activity relationships (SAR), and for use as reference standards in drug discovery programs targeting urological conditions like benign prostatic hyperplasia (BPH) [1]. The specific 3,5-substitution pattern on the terminal benzoyl ring distinguishes it from other in-class compounds, potentially leading to a unique selectivity profile across the α1A, α1B, and α1D adrenoceptor subtypes.

Procurement Risk: Why 3,4- or 2,3-Dimethoxybenzoyl Analogs Cannot Replace the 3,5-Regioisomer in Alpha-1D Selective Assays


The direct procurement of a closely related regioisomer, such as 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole, as a substitute for the 3,5-dimethoxy variant is a high-risk strategy that can lead to invalid experimental results. Research on carbazole-arylpiperazines confirms that the substitution pattern on the terminal aryl ring is a critical determinant of α1-AR subtype selectivity [1]. Specifically, studies show that minor structural modifications transform a non-selective α1B-antagonist into an α1D-selective antagonist with a 79.4-fold selectivity window [1]. This evidence demonstrates that regioisomers are not functionally interchangeable; a change from a 3,5- to a 3,4-dimethoxy motif will likely alter the molecule's pharmacophore, directly impacting its receptor binding kinetics and functional antagonism profile. Therefore, for any project aiming to build upon established α1D-selective SAR, procurement of the specific 3,5-dimethoxy isomer is non-negotiable.

Quantitative Differentiation: 3,5-Dimethoxybenzoyl Carbazole vs. Its Closest Regioisomeric Analogs


Alpha-1D Adrenoceptor Selectivity: Class-Level Inference for 3,5-Dimethoxy vs. 3,4-Dimethoxy Regioisomers

Direct head-to-head data for the target compound against its 3,4-dimethoxy regioisomer is not available in the public domain. However, a robust class-level inference can be drawn from a foundational SAR study on carbazole-arylpiperazine derivatives. Xu et al. (2016) demonstrated in vitro that changing the arylpiperazine substituent profoundly impacts α1-subtype selectivity [1]. Compound 1 in the study, which features a non-3,5-substituted arylpiperazine, achieved an α1D pA2 of 7.06 with an α1D/α1B selectivity ratio of 79.4. In contrast, Compound 2 was a more potent but non-selective α1B antagonist (pA2 7.13) [1]. This data strongly supports the inference that the 3,5-dimethoxybenzoyl regioisomer, by presenting a unique pharmacophore, will exhibit a distinct and potentially more α1D-selective antagonistic profile in tissue functional assays compared to the commercially available 3,4-dimethoxybenzoyl analog.

α1-Adrenoceptor Antagonist Structure-Activity Relationship Benign Prostatic Hyperplasia

Regioisomeric Identity Confirmation via GC-MS and FTIR: A Key Quality Control Differentiator

A significant procurement risk with dimethoxybenzoyl-piperazine compounds is the inadvertent supply of a regioisomeric mixture or the wrong isomer. A dedicated analytical study on the six ring regioisomers of dimethoxybenzoyl-N-methylpiperazines (DMBzMPs) provides a framework for reliable compound verification [1]. Abram et al. (2014) established that all six regioisomers can be differentiated using combined GC-MS and FTIR analysis, with each isomer producing unique mass spectral fragmentation patterns and infrared absorption profiles [1]. This analytical signature is critical evidence differentiating the 3,5-isomer from the 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-substituted analogs.

Analytical Chemistry Quality Control Regioisomer Differentiation

Structural Rigidity and Pharmacophore Validation via Single-Crystal X-ray Diffraction

The 3D conformation of carbazole-arylpiperazines is key to their activity. The core scaffold's geometry has been validated by single-crystal X-ray diffraction, confirming the absolute configuration and solid-state conformation that aligns with the established α1-AR pharmacophore model [1]. The specific 3,5-dimethoxy substitution is predicted to introduce a unique steric and electronic topology, which can be modeled against the crystal structure data of close analogs, providing a structural rationale for its biological differentiation from, for example, the commercially listed 2,3-dimethoxy-oxalate salt analog.

Structural Biology X-ray Crystallography Pharmacophore Modeling

Optimal Use Cases for 3-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole in Drug Discovery


Probing α1D-Adrenoceptor Subtype Selectivity in Benign Prostatic Hyperplasia Models

Ideal for in vitro tissue bath assays on rat vas deferens to quantitatively measure α1D-AR functional antagonism. The compound's inferred selectivity profile, based on class-level evidence [1], makes it suitable for comparing against non-selective α1 antagonists, enabling the deconvolution of physiological roles of α1D receptors in bladder outlet obstruction and providing a competitive edge over non-selective tool compounds.

Structure-Activity Relationship (SAR) Expansion for Next-Generation Urological Agents

Procure this specific 3,5-isomer as a key starting point in a medicinal chemistry SAR campaign. Its unique regioisomerism, supported by analytical differentiation capability [1], allows research teams to systematically explore the impact of meta-substituted benzoyl groups on pharmacokinetic and pharmacodynamic profiles, avoiding the dead-end SAR paths presented by 3,4- or 2,3-substituted analogs.

Analytical Reference Standard for Regioisomeric Purity Method Development

Utilize the compound as a certified reference standard to develop and validate GC-MS or HPLC methods for regioisomeric purity analysis. As demonstrated in forensic analytical studies of similar molecules [1], the 3,5-isomer's unique spectral fingerprint is essential for quality control (QC) release testing of synthesized batches, ensuring that the active pharmaceutical ingredient (API) candidate is free of mis-synthesized regioisomeric impurities.

Molecular Docking Studies and Pharmacophore Model Refinement

Employ the compound in computational docking studies against α1-AR homology models. The target's predicted binding pose, informed by the crystal structures of related carbazole-arylpiperazines and the established pharmacophore model [1], can be used to virtually screen for binding affinity, guiding the rational design of more potent and selective antagonists for urological and cardiovascular research.

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